molecular formula C15H19N3O2 B2992270 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 857494-19-0

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2992270
CAS No.: 857494-19-0
M. Wt: 273.336
InChI Key: WBNDFEDHENZPNW-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-benzylpiperazine moiety. Its synthesis typically involves multi-step reactions, including alkylation and amination, as outlined in studies focusing on arylpiperazine-modified analogs .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-10-13(15(20)16-14)18-8-6-17(7-9-18)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNDFEDHENZPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diacid chloride can yield the pyrrolidine-2,5-dione ring, which can then be further functionalized to introduce the benzylpiperazine moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations at the Aryl Group (N1 Position)

Compound Name Aryl Substituent Molecular Formula Molecular Weight Key Properties/Biological Activity Source
3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione 3-Chlorophenyl C21H22ClN3O2 391.87 g/mol Screening compound; potential CNS activity
3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione 4-Propoxyphenyl C24H28N3O3 406.50 g/mol Enhanced solubility due to propoxy group
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione 3,4-Dichlorophenyl C22H22Cl2N2O2 417.33 g/mol Increased lipophilicity; potential improved blood-brain barrier penetration
1-(4-Methylphenyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione 4-Methylphenyl (p-tolyl) C22H25N3O2 363.45 g/mol Higher boiling point (584.8°C); moderate logP (1.54)

Key Observations :

  • Propoxy Substitution : The 4-propoxyphenyl group improves solubility compared to chlorinated analogs, which may favor pharmacokinetic profiles .
  • Methyl Groups : The p-tolyl substituent offers balanced lipophilicity and moderate boiling points, suggesting thermal stability .

Modifications to the Piperazine/Piperidine Moiety

Compound Name Piperazine/Piperidine Modification Key Impact Source
3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione 4-Benzylpiperazine Enhanced 5-HT1A/SERT binding affinity
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione 4-Benzhydrylpiperazine Increased steric bulk; potential selectivity modulation
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione Piperidine (vs. piperazine) Reduced basicity; altered hydrogen-bonding capacity

Key Observations :

  • Benzylpiperazine : Common in CNS-targeting compounds due to optimal affinity for 5-HT1A and SERT .
  • Piperidine vs. Piperazine : Piperidine lacks one nitrogen, decreasing basicity and altering receptor interaction dynamics .

Research Findings and Pharmacological Data

  • Receptor Binding : Analogs with 4-benzylpiperazine and chlorinated aryl groups (e.g., 3-chlorophenyl) show dual 5-HT1A/SERT binding, a trait linked to antidepressant and anxiolytic effects .
  • Synthetic Feasibility : Compounds with propoxyphenyl or methoxyindole substituents (e.g., 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione) are synthesized via bromoalkyl intermediates, enabling scalable production .
  • Physicochemical Properties : Melting points and solubility vary significantly; chlorinated derivatives (e.g., 2k, 2l in ) exhibit higher melting points (>200°C) but lower solubility compared to propoxy analogs.

Biological Activity

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a complex structure that includes a piperazine ring and a pyrrolidine-2,5-dione moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₂₂H₂₅N₃O₃. The presence of the benzyl group enhances its lipophilicity, potentially facilitating interactions with various biological targets. This compound's unique structure allows it to modulate biological pathways effectively.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a receptor antagonist involved in inflammatory responses. Its interactions with chemokine receptors play a crucial role in mediating immune responses and inflammation. The compound has shown potential in various therapeutic areas:

  • Antidepressant and Anxiolytic Effects : Similar compounds have been linked to the modulation of neurotransmitter systems, suggesting that this compound may also possess antidepressant properties.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth.
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial activity, making it a candidate for further exploration in treating infectious diseases.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. This binding can influence cellular signaling pathways, leading to therapeutic effects:

  • Receptor Binding : Studies indicate that the compound can modulate receptor activity, impacting immune cell migration and inflammatory responses.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their biological activities:

Compound NameStructureBiological Activity
1-Benzyl-3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrrolidine-2,5-dioneC22H25N3O3Antidepressant properties
3-(4-Benzoylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dioneC21H20ClN3O3Anticancer activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dioneC25H25ClF3N3O2Neuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammatory Response Modulation : Research demonstrated that this compound could reduce the migration of immune cells in various inflammatory models, indicating its potential as an anti-inflammatory agent .
  • Anticancer Mechanisms : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting topoisomerase activity .
  • Receptor Interaction Studies : Binding assays have shown that this compound selectively interacts with chemokine receptors, influencing downstream signaling pathways critical for immune response regulation .

Q & A

Q. What are the standard methodologies for synthesizing 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione in academic research?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the functionalization of pyrrolidine-2,5-dione followed by benzylpiperazine coupling. A hybrid computational-experimental approach is recommended:
  • Computational Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates .
  • Experimental Validation : Employ stepwise purification (e.g., column chromatography, recrystallization) and validate intermediates via NMR and mass spectrometry.
  • Feedback Loop : Integrate experimental data back into computational models to refine reaction conditions (e.g., solvent selection, temperature) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques to ensure accuracy:
  • Chromatography : HPLC or GC-MS to assess purity (e.g., residual solvents, byproducts) .
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation; FT-IR for functional group analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
    Example: A buffer solution (pH 6.5, ammonium acetate/acetic acid) is used in HPLC assays to stabilize the compound during analysis .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Follow protocols for structurally similar amines (e.g., 4-Benzylpiperidine):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors/dust.
  • Decontamination : Wash exposed skin with soap/water; rinse eyes for 15 minutes if contaminated .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to optimize the synthesis of this compound?

  • Methodological Answer : Implement the ICReDD framework for reaction optimization:
  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to map energy barriers and transition states .
  • Data-Driven Screening : Apply machine learning to prioritize reaction conditions (e.g., catalysts, solvents) from historical datasets.
  • Experimental Validation : Test top computational predictions in small-scale reactions (e.g., 0.1 mmol) and iterate based on yield/purity .

Q. What experimental design strategies are effective in resolving contradictory data from studies on this compound’s reactivity?

  • Methodological Answer : Use factorial design to systematically address variables:
  • Variable Screening : Identify critical factors (e.g., temperature, pH, stoichiometry) via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., central composite design) to reconcile discrepancies .
  • Robustness Testing : Repeat experiments under edge-case conditions (e.g., extreme pH) to validate reproducibility .

Q. What strategies are employed to elucidate the pharmacological mechanisms of this compound?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Bioactivity Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays or SPR (surface plasmon resonance).
  • Molecular Docking : Simulate ligand-receptor interactions using AutoDock Vina or Schrödinger Suite .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolic pathways and potential off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct controlled stability studies:
  • Accelerated Degradation : Expose the compound to buffers at pH 2–12 (37°C, 48 hours) and monitor degradation via HPLC .
  • Kinetic Modeling : Calculate degradation rate constants (kk) and compare activation energies (EaE_a) across studies.
  • Root-Cause Analysis : Check for impurities (e.g., residual catalysts) that may accelerate degradation in specific conditions .

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